5-Phenylpent-4-enoic acid

Overview

Description

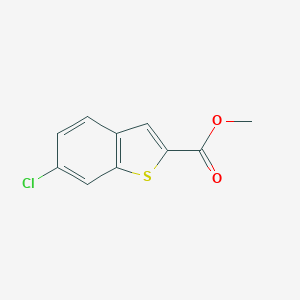

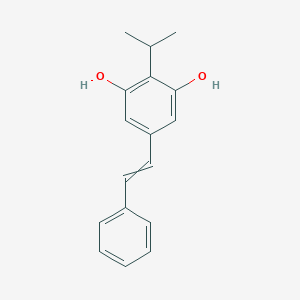

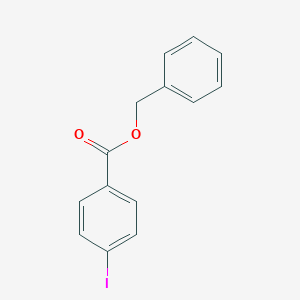

5-Phenylpent-4-enoic acid, also known as PPA, is a compound that has gained significant attention from researchers due to its unique physical and chemical properties. It has a molecular formula of C11H12O2 and a molecular weight of 176.21 g/mol .

Synthesis Analysis

The synthesis of 5-Phenylpent-4-enoic acid involves the use of (3-carboxypropyl)triphenylphosphonium bromide in tetrahydrofuran, followed by the addition of sodium bis(trimethylsilyl)amide . This reaction is stirred and then cooled to -78 °C . The protocol allows a practical, catalyst-free, and rapid approach to access various heterocyclic units .Molecular Structure Analysis

The InChI code for 5-Phenylpent-4-enoic acid is 1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ .Chemical Reactions Analysis

5-Phenylpent-4-enoic acid has been used as a substrate in the intramolecular chaperone-assisted dual-anchoring activation (ICDA) model for electrophilic halocyclization . This protocol allows access to seven types of small-sized, medium-sized, large-sized heterocyclic units and to realize polyene-like domino halocyclizations .Physical And Chemical Properties Analysis

5-Phenylpent-4-enoic acid is a powder with a melting point of 84-89 °C .Scientific Research Applications

Chemical Synthesis

5-Phenylpent-4-enoic acid: is used in chemical synthesis processes due to its reactive properties. It serves as a precursor for synthesizing various compounds and can undergo reactions such as bromolactonization .

Catalysis

This compound is involved in catalytic processes, such as the synthesis of chiral gluconolactones with excellent enantioselectivity .

Asymmetric Hydrogenation

5-Phenylpent-4-enoic acid: derivatives are used in asymmetric hydrogenation studies to produce saturated derivatives with enantioselectivity .

Mechanism of Action

Target of Action

The primary target of 5-Phenylpent-4-enoic acid is Rotamase Pin1 (PIN1) . PIN1 is a peptidyl-prolyl cis/trans isomerase that binds to and isomerizes specific phosphorylated Ser/Thr-Pro (pSer/Thr-Pro) motifs . It plays a crucial role in inducing conformational changes in a subset of phosphorylated proteins, acting as a molecular switch in multiple cellular processes .

Mode of Action

5-Phenylpent-4-enoic acid interacts with its target, PIN1, by inducing conformational changes in a subset of phosphorylated proteins . It displays a preference for acidic residues located N-terminally to the proline bond to be isomerized . This interaction results in changes in the activity of PIN1, affecting its role in cellular processes.

Biochemical Pathways

The interaction of 5-Phenylpent-4-enoic acid with PIN1 affects several biochemical pathways. For instance, it regulates mitosis presumably by interacting with NIMA and attenuating its mitosis-promoting activity . It also down-regulates the kinase activity of BTK . Furthermore, it can transactivate multiple oncogenes and induce centrosome amplification, chromosome instability, and cell transformation .

Result of Action

The action of 5-Phenylpent-4-enoic acid results in molecular and cellular effects, such as the regulation of mitosis, down-regulation of kinase activity, and induction of centrosome amplification and chromosome instability . These effects can lead to changes in cell behavior and potentially contribute to the development of certain diseases.

Safety and Hazards

The safety information for 5-Phenylpent-4-enoic acid includes several hazard statements such as H302, H315, H319, H335, and several precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(E)-5-phenylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2,(H,12,13)/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCHCBAXHSLKOZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylpent-4-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 5-Phenylpent-4-enoic acid (PPA) against nematodes?

A1: While the precise mechanism of action of PPA against nematodes remains to be fully elucidated, research suggests it disrupts nematode mobility. A study by [] demonstrated that PPA, in combination with trans-cinnamic acid (t-CA), significantly reduced the penetration of Meloidogyne incognita infective juveniles (J2s) into cowpea roots. This suggests that PPA might interfere with the nematode's ability to locate and infect host plants or directly impair their motility, hindering their movement towards the roots. Further research is needed to pinpoint the exact molecular targets and pathways affected by PPA.

Q2: Does 5-Phenylpent-4-enoic acid (PPA) demonstrate synergistic effects with other compounds?

A2: Yes, studies indicate that PPA exhibits synergistic nematicidal activity when combined with other compounds. Research by [] showed that a combination of PPA and trans-cinnamic acid (t-CA) resulted in a synergistic nematicidal effect against both Meloidogyne incognita and Tylenchulus semipenetrans. This synergistic interaction suggests that combining PPA with other nematicidal compounds could potentially enhance its efficacy in controlling nematode populations.

A2: While research on the environmental impact of PPA is ongoing, initial findings suggest it might offer a more environmentally benign alternative to conventional nematicides. A study by [] demonstrated that PPA, alongside t-CA and indole, exhibited selectivity towards plant-parasitic nematodes and did not show significant adverse effects on non-target organisms such as Caenorhabditis elegans or entomopathogenic nematodes. Further research is crucial to comprehensively evaluate the long-term ecological consequences and potential bioaccumulation of PPA in different environmental compartments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.